molecular formula C7H7BBrClO3 B1387642 2-Bromo-3-chloro-6-methoxyphenylboronic acid CAS No. 1452575-89-1

2-Bromo-3-chloro-6-methoxyphenylboronic acid

Cat. No. B1387642
M. Wt: 265.3 g/mol
InChI Key: KZIQUUCAJBCHCK-UHFFFAOYSA-N
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Description

2-Bromo-3-chloro-6-methoxyphenylboronic acid is a chemical compound with the molecular formula CHBBrClO3. It has a molecular weight of 265.3 Da . The compound is solid in its physical form and is typically stored in a refrigerator .


Synthesis Analysis

The compound can be used as a reactant in the palladium-catalyzed Suzuki-Miyaura coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .


Molecular Structure Analysis

The InChI code for 2-Bromo-3-chloro-6-methoxyphenylboronic acid is 1S/C7H7BBrClO3/c1-13-5-3-2-4 (10)6 (7 (5)9)8 (11)12/h2-3,11-12H,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 265.3 Da and a monoisotopic mass of 263.936005 Da .

Safety And Hazards

The compound is associated with certain safety hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements associated with the compound include H302. Precautionary statements include P280, P305, P338, and P351 .

properties

IUPAC Name

(2-bromo-3-chloro-6-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BBrClO3/c1-13-5-3-2-4(10)7(9)6(5)8(11)12/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZIQUUCAJBCHCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1Br)Cl)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BBrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-chloro-6-methoxyphenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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